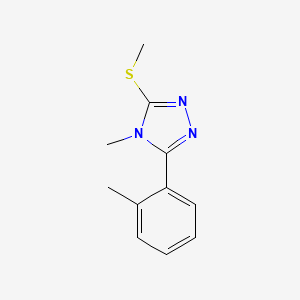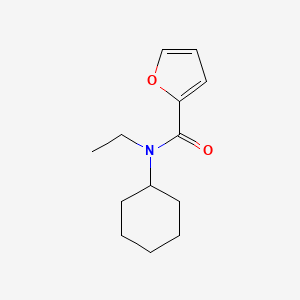
4-Methyl-3-(2-methylphenyl)-5-methylsulfanyl-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-3-(2-methylphenyl)-5-methylsulfanyl-1,2,4-triazole, also known as MMT, is a heterocyclic compound that has been widely used in scientific research due to its unique properties. MMT is a member of the triazole family and has a molecular formula of C10H12N4S.
Mécanisme D'action
The mechanism of action of 4-Methyl-3-(2-methylphenyl)-5-methylsulfanyl-1,2,4-triazole is not fully understood. However, it has been suggested that 4-Methyl-3-(2-methylphenyl)-5-methylsulfanyl-1,2,4-triazole may exert its antifungal and antibacterial activities by inhibiting the biosynthesis of ergosterol and peptidoglycan, respectively. 4-Methyl-3-(2-methylphenyl)-5-methylsulfanyl-1,2,4-triazole has also been shown to inhibit the growth of tumor cells by inducing apoptosis.
Biochemical and Physiological Effects:
4-Methyl-3-(2-methylphenyl)-5-methylsulfanyl-1,2,4-triazole has been shown to have minimal toxicity and has been used in in vivo studies without causing any adverse effects. 4-Methyl-3-(2-methylphenyl)-5-methylsulfanyl-1,2,4-triazole has been shown to have antioxidant properties and has been shown to protect against oxidative stress-induced damage. In addition, 4-Methyl-3-(2-methylphenyl)-5-methylsulfanyl-1,2,4-triazole has been shown to have anti-inflammatory properties and has been used in the treatment of inflammatory disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-Methyl-3-(2-methylphenyl)-5-methylsulfanyl-1,2,4-triazole in lab experiments is its versatility. 4-Methyl-3-(2-methylphenyl)-5-methylsulfanyl-1,2,4-triazole can be easily synthesized and can be used in a variety of research areas, including medicinal chemistry, coordination chemistry, and biochemistry. However, one of the limitations of using 4-Methyl-3-(2-methylphenyl)-5-methylsulfanyl-1,2,4-triazole is its limited solubility in water. This can make it difficult to use in certain experiments.
Orientations Futures
For the use of 4-Methyl-3-(2-methylphenyl)-5-methylsulfanyl-1,2,4-triazole include the development of novel derivatives and the exploration of its potential therapeutic applications.
Méthodes De Synthèse
4-Methyl-3-(2-methylphenyl)-5-methylsulfanyl-1,2,4-triazole can be synthesized by reacting 2-amino-4-methylthiazole with 2-methylbenzaldehyde in the presence of acetic anhydride and sodium acetate. The product is then treated with sulfur to obtain 4-Methyl-3-(2-methylphenyl)-5-methylsulfanyl-1,2,4-triazole. The synthesis of 4-Methyl-3-(2-methylphenyl)-5-methylsulfanyl-1,2,4-triazole is relatively simple and can be performed in a laboratory setting.
Applications De Recherche Scientifique
4-Methyl-3-(2-methylphenyl)-5-methylsulfanyl-1,2,4-triazole has been extensively used in scientific research due to its unique properties. It has been shown to have antifungal, antibacterial, and antitumor activities. 4-Methyl-3-(2-methylphenyl)-5-methylsulfanyl-1,2,4-triazole has also been used as a ligand in coordination chemistry and in the synthesis of metal complexes. In addition, 4-Methyl-3-(2-methylphenyl)-5-methylsulfanyl-1,2,4-triazole has been used as a building block in the synthesis of novel triazole derivatives.
Propriétés
IUPAC Name |
4-methyl-3-(2-methylphenyl)-5-methylsulfanyl-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3S/c1-8-6-4-5-7-9(8)10-12-13-11(15-3)14(10)2/h4-7H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYKGGUKXCGUENV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(N2C)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-3-(2-methylphenyl)-5-methylsulfanyl-1,2,4-triazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[4-(2-Methylquinolin-4-yl)piperazin-1-yl]ethanone](/img/structure/B7510579.png)




![Azepan-1-yl-(5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)methanone](/img/structure/B7510609.png)
![N,2-dimethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]benzamide](/img/structure/B7510615.png)

![[3-(Dimethylamino)phenyl]-(2,5-dimethylmorpholin-4-yl)methanone](/img/structure/B7510626.png)